

Technical Guide: DNA Crosslinker 4 Dihydrochloride

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Compound of Interest

Compound Name: DNA crosslinker 4 dihydrochloride

Cat. No.: B15583954

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Introduction

DNA Crosslinker 4 Dihydrochloride (referred to as Compound 2 in primary literature) is a synthetic, dicationic small molecule investigated for its potential as an anticancer agent.[1][2][3] Structurally, it belongs to a class of pyridazin-3(2H)-one-based guanidine derivatives.[1][2][3] This document provides a comprehensive overview of its chemical properties, mechanism of action, biological activity, and relevant experimental protocols based on available scientific literature.

Chemical Properties

DNA Crosslinker 4 Dihydrochloride is characterized by a central pyridazinone core linked to two guanidinium groups. This bis-guanidinium structure is a key feature of its chemical design.

Property	Value
Chemical Name	2-[[4-[[5-[(diaminomethylideneamino)methyl]-6-oxopyridazin-1-yl]methyl]phenyl]methyl]guanidine;dihydrochloride
CAS Number	2761734-23-8
Molecular Formula	C ₁₆ H ₂₄ Cl ₂ N ₈ O
Molecular Weight	415.32 g/mol
Appearance	Solid

Mechanism of Action

DNA Crosslinker 4 Dihydrochloride was initially designed and investigated as a potential DNA minor groove binder.[1][2][3] The rationale behind this design is that the crescent shape of the molecule and the presence of cationic guanidinium groups would facilitate its interaction with the negatively charged phosphate backbone of DNA, allowing it to fit within the minor groove.[3]

However, experimental evidence from DNA thermal denaturation studies has shown that it possesses a weak DNA binding affinity.[1][2][3] While it does interact with DNA, this interaction is not strong enough to be considered its sole or primary mechanism of action. The observed antiproliferative effects suggest that other mechanisms, which are currently not fully elucidated, may be at play.[2] It is hypothesized that the diaryl core of the molecule may contribute to its inhibitory activity through mechanisms independent of direct DNA binding.[2]

Biological Activity

DNA Crosslinker 4 Dihydrochloride has demonstrated inhibitory activity against several human cancer cell lines.[1][2][3]

In Vitro Anticancer Activity

The compound has been tested against the following cancer cell lines:

- NCI-H460 (non-small cell lung cancer)
- A2780 (ovarian cancer)
- MCF-7 (breast cancer)

Quantitative Data

The following table summarizes the available quantitative data on the cytotoxic effects of **DNA Crosslinker 4 Dihydrochloride**.

Cell Line	Assay Type	Parameter	Value	Exposure Time	Reference
A2780	MTT Assay	IC ₅₀	21 ± 1 µM	96 hours	[2]
NCI-H460	MTT Assay	% Inhibition	Reasonable	48/96 hours	[1][3]
MCF-7	MTT Assay	% Inhibition	Reasonable	48/96 hours	[1][3]

Note: Specific IC₅₀ values for NCI-H460 and MCF-7 cell lines are not available in the cited literature. The term "reasonable" is used in the primary source to describe the observed inhibition at a concentration of 100 µM.

Experimental Protocols

The following is a representative, detailed protocol for a colorimetric MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxicity of **DNA Crosslinker 4 Dihydrochloride**. This protocol is based on standard laboratory procedures and the information provided in the primary literature.

Cell Culture

- Cell Lines: NCI-H460, A2780, and MCF-7 cells are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
- Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

MTT Assay Protocol

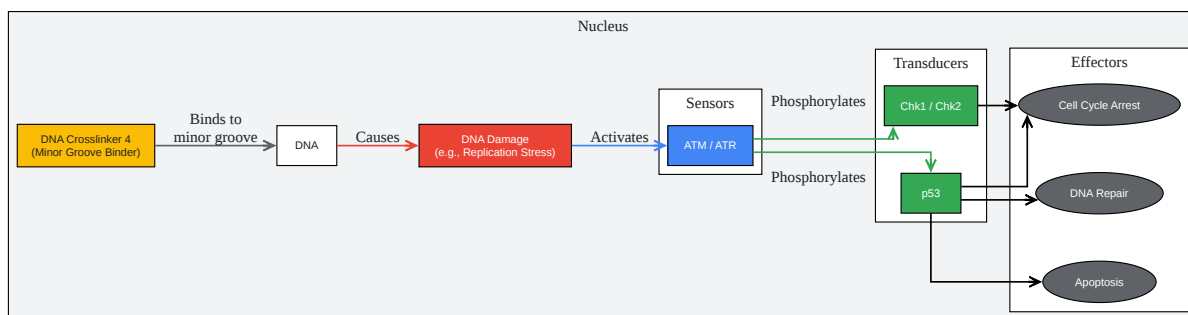
- Cell Seeding:
 - Harvest exponentially growing cells using trypsin-EDTA.
 - Resuspend the cells in fresh culture medium and perform a cell count (e.g., using a hemocytometer or automated cell counter).
 - Seed the cells into a 96-well plate at a density of 5,000 cells per well in 100 μ L of culture medium.
 - Incubate the plate for 24 hours to allow for cell attachment.
- Compound Treatment:
 - Prepare a stock solution of **DNA Crosslinker 4 Dihydrochloride** in a suitable solvent (e.g., sterile water or DMSO).
 - Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations (e.g., ranging from 0.1 to 100 μ M).
 - Remove the old medium from the 96-well plate and add 100 μ L of the medium containing the different concentrations of the compound to the respective wells. Include a vehicle control (medium with the solvent at the highest concentration used) and a no-cell control (medium only).
 - Incubate the plate for the desired exposure time (e.g., 48 or 96 hours).
- MTT Incubation:
 - After the incubation period, add 10 μ L of MTT solution (5 mg/mL in PBS) to each well.
 - Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan crystals.
- Formazan Solubilization:

- Carefully remove the medium from the wells.
- Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
- Gently shake the plate for 10-15 minutes to ensure complete dissolution.
- Data Acquisition:
 - Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
- Data Analysis:
 - Subtract the average absorbance of the no-cell control from all other absorbance values.
 - Calculate the percentage of cell viability for each concentration using the following formula: % Viability = (Absorbance of treated cells / Absorbance of vehicle control) * 100
 - Plot the percentage of cell viability against the compound concentration (on a logarithmic scale) to generate a dose-response curve.
 - Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) from the dose-response curve using appropriate software (e.g., GraphPad Prism).

Signaling Pathways and Visualizations

While the specific signaling pathways affected by **DNA Crosslinker 4 Dihydrochloride** have not been elucidated, its nature as a DNA binding agent suggests a potential role in activating the DNA Damage Response (DDR) pathway. The binding of small molecules to the DNA minor groove can distort the DNA helix, leading to the stalling of replication forks and the activation of DDR kinases such as ATM (Ataxia Telangiectasia Mutated) and ATR (ATM and Rad3-related). This can, in turn, trigger downstream signaling cascades involving key proteins like p53 and Chk1/2, leading to cell cycle arrest, apoptosis, or DNA repair.

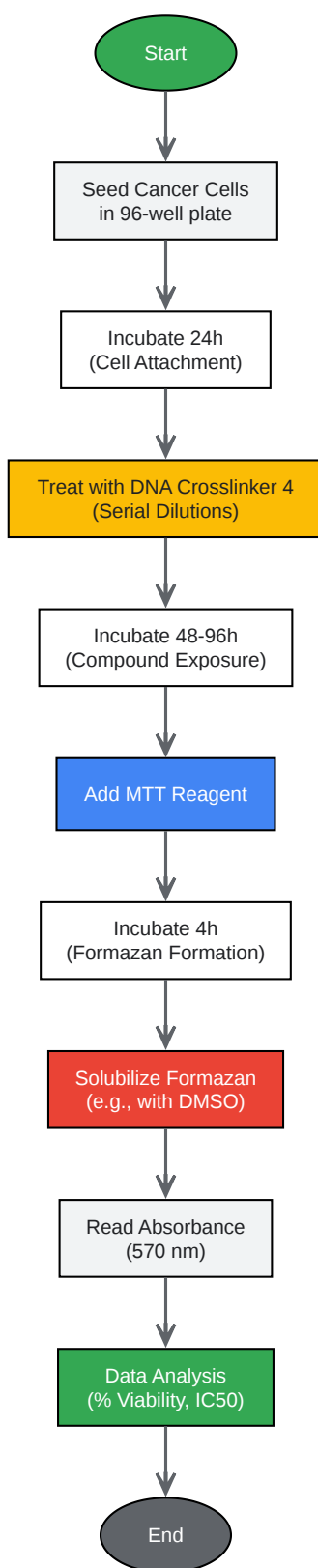
Generalized DNA Damage Response Pathway



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Caption: Generalized DNA damage response pathway potentially activated by DNA binding agents.

Experimental Workflow for Cytotoxicity Assessment



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Caption: Experimental workflow for the MTT cytotoxicity assay.

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References

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